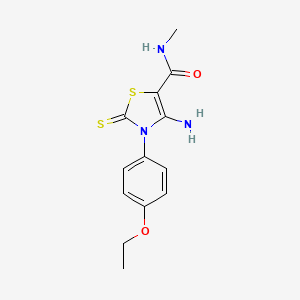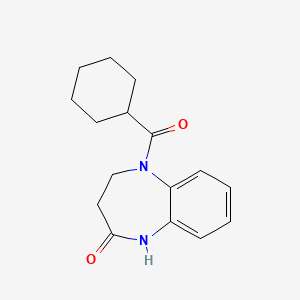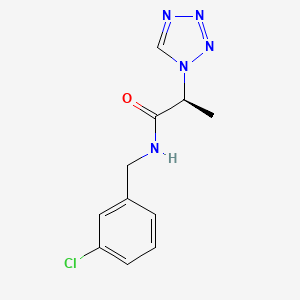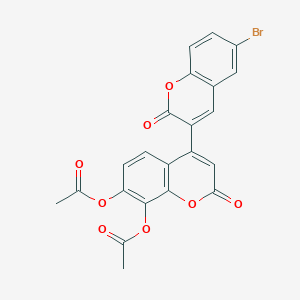![molecular formula C26H30N2O4 B11137158 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-4-methyl-2H-chromen-2-one](/img/structure/B11137158.png)
7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-4-methyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure.
Functionalization: The chromen-2-one core is then functionalized with a hydroxypropoxy group.
Piperazine Derivative Addition:
Final Coupling: The final step is the coupling of the phenylprop-2-en-1-yl group to the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the double bond in the phenylprop-2-en-1-yl group, converting it to a single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine
The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Uniqueness
The unique combination of the chromen-2-one core with the piperazine and phenylprop-2-en-1-yl groups gives this compound distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C26H30N2O4/c1-20-16-26(30)32-25-17-23(9-10-24(20)25)31-19-22(29)18-28-14-12-27(13-15-28)11-5-8-21-6-3-2-4-7-21/h2-10,16-17,22,29H,11-15,18-19H2,1H3/b8-5+ |
InChI Key |
ZPZJFSTXMDOXCZ-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)CC=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11137094.png)


![1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137102.png)
![3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11137105.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11137120.png)

![4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde](/img/structure/B11137124.png)

![4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11137129.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137130.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylbenzyl)propanamide](/img/structure/B11137135.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137143.png)
